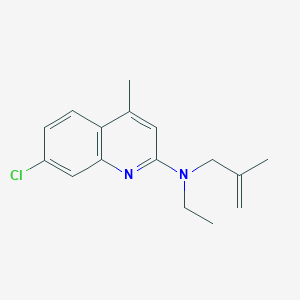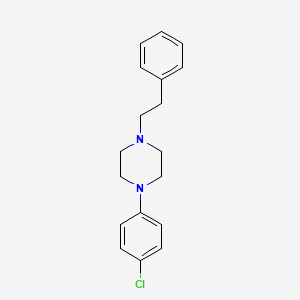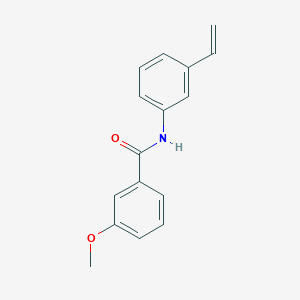
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-chloroquinoline with N-ethyl-4-methyl-N-(2-methylprop-2-enyl)amine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. In anticancer research, the compound induces apoptosis in cancer cells by disrupting their mitochondrial function and activating caspase pathways.
類似化合物との比較
Similar Compounds
7-chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine stands out due to its unique substitution pattern, which imparts specific biological activities not observed in other quinoline derivatives. Its potential as a multi-functional agent in antimicrobial, antimalarial, and anticancer research highlights its versatility and importance in scientific research.
特性
IUPAC Name |
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-5-19(10-11(2)3)16-8-12(4)14-7-6-13(17)9-15(14)18-16/h6-9H,2,5,10H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJAFPOTFNJHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1=NC2=C(C=CC(=C2)Cl)C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5223887.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5223895.png)
![1-benzyl-3-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-8(1H)-one hydrochloride](/img/structure/B5223919.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B5223948.png)
![N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5223951.png)
![N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide](/img/structure/B5223963.png)

![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)

